molecular formula C22H19N3O3S B2602878 2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one CAS No. 1105216-05-4

2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2602878
CAS No.: 1105216-05-4
M. Wt: 405.47
InChI Key: CCUUXXUZSLEWST-UHFFFAOYSA-N
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Description

2-(((2-(2-Methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted with a phenyl group at position 6 and a thioether-linked 2-(2-methoxyphenyl)-5-methyloxazole moiety at position 2. This structure combines aromatic (phenyl, methoxyphenyl) and electron-rich heterocyclic (oxazole) components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-14-18(23-21(28-14)16-10-6-7-11-19(16)27-2)13-29-22-24-17(12-20(26)25-22)15-8-4-3-5-9-15/h3-12H,13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUUXXUZSLEWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-phenylpyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Basic Information

PropertyDetails
Molecular Formula C22H18N3O3S
Molecular Weight 414.45 g/mol
IUPAC Name This compound
CAS Number Not available

Structural Features

The compound features a pyrimidine core, which is substituted with a methyloxazole and a thioether group. This structural complexity is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in cancer progression and microbial resistance. The thioether linkage may enhance binding affinity to target sites.
  • Cell Signaling Modulation : It is hypothesized that the compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Bioavailability : Preliminary studies suggest that similar compounds exhibit moderate absorption rates, which may be influenced by their lipophilicity.
  • Metabolism : The presence of the methoxy group may affect the metabolic pathways, leading to varied bioactive metabolites.
  • Excretion : The compound's elimination half-life remains to be fully characterized but is essential for determining dosing regimens.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : Quinazolinone derivatives, including those with similar structures, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds containing oxazole rings have shown promise in inhibiting tumor growth through apoptosis induction.
  • Antimicrobial Properties : There is evidence that quinazolinones possess antibacterial and antifungal activities. This suggests potential applications in treating infections resistant to conventional therapies.
  • Anti-inflammatory Effects : Compounds with thiazole or oxazole moieties are noted for their anti-inflammatory properties, indicating that this compound may also play a role in managing inflammatory conditions.

Case Studies

Several case studies have investigated the efficacy of related compounds:

  • A study published in Medicinal Chemistry reported that a similar quinazolinone derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
  • Another research article highlighted the antibacterial properties of related oxazole-containing compounds, showing effectiveness against both gram-positive and gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidinone derivatives, focusing on substituent effects, synthetic accessibility, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Core Structure Notable Features
Target Compound 2-(2-Methoxyphenyl)-5-methyloxazole-thioether, 6-phenyl Pyrimidin-4(3H)-one Methoxy group enhances lipophilicity; oxazole may improve metabolic stability.
I-23 (2-(((4-Chloro-5-phenyl-1H-pyrazol-3-yl)methyl)thio)-6-(cyclohexylmethyl)-5-ethyl-pyrimidin-4(3H)-one) 4-Chloro-5-phenylpyrazole-thioether, cyclohexylmethyl, 5-ethyl Pyrimidin-4(3H)-one Chlorine and phenyl groups increase steric bulk; high yield (86%) and melting point (233–234°C).
6-(5-Methylthiophen-2-yl)-2,3-dihydropyridazin-3-one 5-Methylthiophene, dihydropyridazinone Pyridazin-3(2H)-one Thiophene enhances π-stacking; pyridazinone core differs in electronic profile.
2-[(4-Methylphenyl)amino]-6-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]pyrimidin-4(3H)-one Tetrazole-thioether, 4-methylphenylamino Pyrimidin-4(3H)-one Tetrazole group improves hydrogen bonding; higher nitrogen content (N7) increases polarity.
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one Benzoyl, 4-fluorophenyl, trifluoromethyl, hydroxyl Tetrahydropyrimidinone Trifluoromethyl enhances metabolic stability; hydroxyl group may affect solubility.

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